1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and organic solvents. .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxylic acid: Lacks the trifluoromethyl and phenyl groups, resulting in different chemical properties and applications.
1-Methyl-1H-pyrazole-3,4-dicarboxylic acid: Contains a methyl group instead of the trifluoromethyl and phenyl groups, leading to variations in reactivity and potential uses. The uniqueness of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties
Eigenschaften
96723-14-7 | |
Molekularformel |
C18H11F3N2O4 |
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
5-phenyl-1-[3-(trifluoromethyl)phenyl]pyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C18H11F3N2O4/c19-18(20,21)11-7-4-8-12(9-11)23-15(10-5-2-1-3-6-10)13(16(24)25)14(22-23)17(26)27/h1-9H,(H,24,25)(H,26,27) |
InChI-Schlüssel |
YKOJKYRKZZADHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.